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Compound of Interest

Compound Name:
6-Amino-1-benzyl-5-

methylaminouracil

Cat. No.: B015027 Get Quote

IUPAC Name: 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established biological pathways for 6-Amino-1-
benzyl-5-methylaminouracil are not readily available in the current scientific literature. This

guide provides a comprehensive overview based on established synthesis routes and data

from closely related aminouracil derivatives. The experimental protocols and potential

applications described herein are therefore proposed based on chemical analogy.

Introduction
Uracil and its derivatives are fundamental heterocyclic compounds that play a crucial role in

various biological processes. As a key component of ribonucleic acid (RNA), uracil's structure

has served as a scaffold for the development of a wide array of therapeutic agents.

Aminouracils, in particular, are versatile precursors in the synthesis of numerous fused

heterocyclic systems, which have demonstrated significant potential in medicinal chemistry.

These derivatives are known to exhibit a broad spectrum of biological activities, including but

not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1]

The compound 6-Amino-1-benzyl-5-methylaminouracil belongs to this promising class of

molecules. Its structure combines the uracil core with a benzyl group at the N1 position, an

amino group at C6, and a methylamino group at C5. These substitutions are anticipated to
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modulate the molecule's physicochemical properties and its interactions with biological targets.

The benzyl group can enhance lipophilicity and introduce potential π-stacking interactions,

while the amino groups at positions 5 and 6 are key for forming hydrogen bonds and can act as

nucleophiles in further chemical transformations.

This technical guide aims to provide a detailed overview of the proposed synthesis, potential

biological relevance, and physicochemical properties of 6-Amino-1-benzyl-5-
methylaminouracil, drawing insights from analogous compounds.

Proposed Synthesis
A plausible synthetic route for 6-Amino-1-benzyl-5-methylaminouracil can be conceptualized

starting from 6-amino-1-benzyluracil. The synthesis would likely proceed through nitrosation at

the C5 position, followed by reduction to the 5-amino intermediate, and subsequent

methylation.

Proposed Synthetic Workflow
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Proposed Synthesis of 6-Amino-1-benzyl-5-methylaminouracil

6-Amino-1-benzyluracil

6-Amino-1-benzyl-5-nitrosouracil

NaNO2, Acetic Acid

5,6-Diamino-1-benzyluracil

Sodium Dithionite

6-Amino-1-benzyl-5-(methylamino)uracil

Reductive Amination (Formaldehyde, NaBH4) or Methylating Agent

Click to download full resolution via product page

Caption: A proposed synthetic pathway for 6-Amino-1-benzyl-5-methylaminouracil.

Detailed Experimental Protocols (Analog-Based)
While a specific protocol for the target compound is unavailable, the following procedures for

synthesizing related 5,6-diaminouracil derivatives can be adapted.

Step 1: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil (Adapted from general nitrosation

procedures)

Suspend 6-amino-1-benzyluracil in a suitable solvent such as glacial acetic acid or a mixture

of water and acid.

Cool the suspension in an ice bath to 0-5 °C with constant stirring.
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Prepare a solution of sodium nitrite (NaNO₂) in water.

Add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-1-benzyluracil.

The reaction is typically accompanied by a color change, often to a deep red or purple,

indicating the formation of the nitroso compound.

Continue stirring at a low temperature for a specified period (e.g., 1-2 hours) to ensure the

reaction goes to completion.

Collect the resulting precipitate by filtration, wash thoroughly with cold water and then with a

solvent like ethanol to remove impurities.

Dry the product under vacuum to obtain 6-amino-1-benzyl-5-nitrosouracil.

Step 2: Synthesis of 5,6-Diamino-1-benzyluracil (Adapted from nitroso reduction protocols)[2]

Prepare a solution or suspension of 6-amino-1-benzyl-5-nitrosouracil in an aqueous medium,

which may be made slightly basic with ammonia or another base to aid dissolution.

Heat the mixture gently (e.g., to 50-70 °C).

Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), portion-wise to the

heated mixture. The disappearance of the characteristic color of the nitroso compound

indicates the progress of the reduction.

After the addition is complete and the color has faded, continue heating and stirring for a

short period (e.g., 30 minutes) to ensure complete reduction.

Cool the reaction mixture in an ice bath to precipitate the 5,6-diamino product.

Collect the solid by filtration, wash with cold water, and dry to yield 5,6-diamino-1-

benzyluracil.

Step 3: Synthesis of 6-Amino-1-benzyl-5-(methylamino)uracil (Proposed)

This step can be approached via two main strategies:

Reductive Amination:
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Suspend 5,6-diamino-1-benzyluracil in a solvent like methanol.

Add an aqueous solution of formaldehyde (one equivalent).

Stir the mixture at room temperature for a period to form the Schiff base intermediate.

Cool the reaction mixture in an ice bath and add a reducing agent such as sodium

borohydride (NaBH₄) portion-wise.

Allow the reaction to proceed to completion, then quench any excess reducing agent

carefully with an acid.

The product can be isolated by adjusting the pH to precipitate the compound, followed by

filtration, washing, and drying.

Direct Methylation:

Protect the more nucleophilic 6-amino group of 5,6-diamino-1-benzyluracil if necessary.

React the (potentially protected) diamine with a suitable methylating agent (e.g., methyl

iodide, dimethyl sulfate) in the presence of a base.

Following the reaction, deprotect the 6-amino group if it was protected.

Purify the final product using techniques such as recrystallization or column

chromatography.

Physicochemical and Spectroscopic Data of
Analogous Compounds
No specific quantitative data for 6-Amino-1-benzyl-5-methylaminouracil has been reported.

However, data for structurally related compounds can provide an estimation of the expected

properties. The following table summarizes data for some relevant analogs.
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Spectroscopic
Data
Highlights

6-Amino-1-

benzyluracil
C₁₁H₁₁N₃O₂ 217.22 - -

6-(4-

aminopiperidin-1-

yl)-1-benzyl-3-

methylpyrimidine

-2,4(1H,3H)-

dione[3]

C₁₉H₂₅N₅O₂ 327.43 101-103

IR (KBr, cm⁻¹):

3448.93 (N-H),

2952.93 (CH

aromatic),

1698.40 (C=O),

1650.08 (C=C).

¹H-NMR (400

MHz, CDCl₃) δ

(ppm): 7.25–7.33

(m, 3H, Phenyl),

7.21–7.22 (m,

2H, Phenyl), 5.35

(s, 1H, uracil),

5.06 (s, 2H,

uracil-CH₂), 3.30

(s, 3H, N-CH₃).
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N-(6-amino-1,3-

dimethyl-2,4-

dioxo-1,2,3,4-

tetrahydropyrimid

in-5-yl)-2-

phenylacetamide

C₁₄H₁₆N₄O₃ 288.30 258-261

¹H NMR (500

MHz, DMSO-d₆)

δ: 8.58 (s, 1H,

CONH), 7.38–

7.33 (m, 2H,

Harom), 7.32–

7.27 (m, 2H,

Harom), 7.21 (tt,

J = 6.4, 1.1 Hz,

1H, Harom), 6.54

(s, 2H, NH₂),

3.59 (s, 2H,

CH₂), 3.31 (s,

3H, CH₃), 3.11

(s, 3H, CH₃).

Potential Biological Activity and Applications
Derivatives of 5- and 6-aminouracil are known to be precursors for a variety of biologically

active compounds.[1] They are often used in the synthesis of fused pyrimidine systems like

purines, pteridines, and other pharmacologically relevant scaffolds.

Anticancer Activity: Many uracil derivatives function as antimetabolites, interfering with

nucleic acid synthesis. The structural similarity of 6-Amino-1-benzyl-5-methylaminouracil
to purine precursors suggests it could be investigated for its potential to inhibit enzymes

involved in nucleotide metabolism, such as thymidylate synthase.[3]

Antiviral and Antimicrobial Activity: The pyrimidine core is present in numerous antiviral and

antimicrobial drugs. Modifications at the N1, C5, and C6 positions can lead to compounds

with potent inhibitory effects against various pathogens.[1]

Enzyme Inhibition: The substituted uracil scaffold can be designed to target specific enzyme

active sites. For instance, related compounds have been explored as inhibitors of kinases

and other enzymes.
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The specific combination of substituents in 6-Amino-1-benzyl-5-methylaminouracil makes it

an interesting candidate for screening in various biological assays to explore its therapeutic

potential.

Logical Relationships in Drug Discovery
The development of novel therapeutic agents from a lead compound like 6-Amino-1-benzyl-5-
methylaminouracil typically follows a structured path.
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Drug Discovery and Development Pathway

Discovery Phase

Optimization Phase

Preclinical Phase

Compound Synthesis

In Vitro Screening
(e.g., Enzyme Assays, Cell-based Assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

ADMET Profiling

In Vivo Studies
(Animal Models)

Clinical Trials
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Caption: A generalized workflow for the development of a novel therapeutic agent.
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Conclusion
While 6-Amino-1-benzyl-5-methylaminouracil is not a widely characterized compound, its

structural features place it within a class of molecules with significant therapeutic potential. This

guide provides a framework for its synthesis and suggests potential areas of biological

investigation based on the well-documented activities of related aminouracil derivatives.

Further research is warranted to synthesize this compound, characterize its properties, and

evaluate its biological activity to unlock its full potential in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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